4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE
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Overview
Description
4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the methoxyphenyl piperazine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl derivative. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The methoxyphenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter release and uptake . Additionally, the benzenesulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl piperazine moiety but lacks the benzenesulfonyl and morpholine groups.
1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxy group instead of a methoxy group.
Uniqueness
4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of a methoxyphenyl piperazine moiety, a benzenesulfonyl group, and a morpholine ring
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-21-8-3-2-7-20(21)23-9-11-24(12-10-23)22(26)18-5-4-6-19(17-18)31(27,28)25-13-15-30-16-14-25/h2-8,17H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGABTMPGMWHNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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